4-Methyl-1,3-thiazol-5-ol
Description
Significance of the 1,3-Thiazole Ring System in Organic and Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in organic and medicinal chemistry, prized for its versatile chemical properties and broad spectrum of pharmacological activities. chemicalbook.comresearchgate.net Its planar, aromatic structure allows for various substitutions, enabling chemists to fine-tune the molecule's physicochemical and pharmacokinetic properties. globalresearchonline.net The thiazole (B1198619) nucleus is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and is present in many commercially available synthetic drugs. ijper.orgwikipedia.org
The significance of the thiazole scaffold is underscored by its presence in a wide array of therapeutic agents, demonstrating its utility in targeting diverse biological systems. researchgate.net Research has extensively documented the role of thiazole derivatives as potent agents against various diseases. nih.govbepls.com
Table 1: Documented Biological Activities of Thiazole Derivatives
| Biological Activity | Description | References |
| Anticancer | Thiazole derivatives have shown activity against various cancer cell lines, including breast and liver cancer. ijper.orgmdpi.com They are found in antineoplastic drugs like Bleomycin and Dasatinib. wikipedia.org | |
| Antimicrobial | The scaffold is integral to antibiotics like Penicillin and antibacterial agents such as Sulfathiazole. ijper.orgmdpi.com Studies show activity against both Gram-positive and Gram-negative bacteria. nih.gov | |
| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam feature a thiazole ring, highlighting its role in modulating inflammatory pathways. ijper.orgwikipedia.orgresearchgate.net | |
| Antiviral | The antiretroviral drug Ritonavir, used in the management of HIV, contains a thiazole moiety. researchgate.netijper.org | |
| Antifungal | Thiazole derivatives have been developed as effective antifungal agents. researchgate.net | |
| Antidiabetic | Certain thiazole-containing compounds have been investigated for their potential in managing diabetes. nih.gov |
Overview of Thiazol-5-ol (B1612293) Derivatives in Contemporary Academic Research
The specific subclass of thiazol-5-ols, to which 4-methyl-1,3-thiazol-5-ol belongs, is a subject of specialized research. Compounds in this class are characterized by a hydroxyl group at the 5-position of the thiazole ring. While the broader thiazole family is extensively studied, research focusing specifically on this compound (CAS Number: 105600-03-1) is not widespread in publicly available literature. chemsrc.comvirtualchemistry.orgevitachem.com
Thiazol-5-ol derivatives are often considered in the context of their tautomeric equilibrium with thiazol-5(4H)-ones. This potential for tautomerism is a key chemical feature that can influence their synthesis, stability, and reactivity. Much of the available research focuses on related structures where the hydroxyl group is modified, such as in (thiazol-5-yl)methanols or thiazole-5-carboxylates, which are often more stable and synthetically accessible. chemicalbook.comnih.gov For instance, derivatives like 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol (B1443057) and 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol (B1523426) have been synthesized, indicating that the 4-methyl-thiazole-5-yl core serves as a building block for more complex molecules. biosynth.comchemscene.com The synthesis of related compounds like 4-methyl-5-(2-hydroxyethyl)-thiazole, a fragment of vitamin B1, is well-documented and highlights the industrial relevance of this structural motif. google.comnih.gov
The limited specific research on this compound itself suggests it may primarily be a synthetic intermediate rather than an end-product with direct applications, or that its research is confined to proprietary industrial development.
Historical Context and Evolution of Research Pertaining to this compound
The historical development of thiazole chemistry dates back to the late 19th century. The foundational Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method for constructing the thiazole ring. chemicalbook.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. numberanalytics.com Another classical method is the Cook-Heilbron synthesis, which is used to produce 5-aminothiazoles. numberanalytics.com
The evolution of research on thiazoles has been driven by their discovery in nature and their subsequent application in medicine and materials science. wikipedia.orgmdpi.com The discovery of the thiazole moiety in thiamine (B1217682) (Vitamin B1) was a significant milestone that spurred further investigation into this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazol-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-4(6)7-2-5-3/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUTYXCULHTVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720327 | |
| Record name | 4-Methyl-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105600-03-1 | |
| Record name | 4-Methyl-1,3-thiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 1,3 Thiazol 5 Ol and Structurally Analogous Thiazole Derivatives
Classical and Contemporary Approaches to 1,3-Thiazole Ring System Construction
The construction of the thiazole (B1198619) nucleus has been a subject of extensive research, leading to the development of numerous reliable synthetic protocols. These methods can be broadly categorized into classical condensation reactions and more contemporary strategies that offer improved efficiency and sustainability.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for thiazole ring formation. synarchive.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com This reaction is known for its simplicity and high yields. chemhelpasap.com
To synthesize hydroxylated thiazoles, particularly those with a hydroxyl group at the C5 position, the Hantzsch synthesis is adapted by using α-halo-β-ketoesters as the carbonyl component. The reaction with a thioamide initially forms a 4-hydroxythiazoline intermediate, which then dehydrates to the corresponding thiazole-5-carboxylate ester. Subsequent hydrolysis of the ester group is required to yield the target hydroxylated thiazole. In the case of 4-methyl-1,3-thiazol-5-ol, this would typically involve the reaction of a 2-halo-3-oxobutanoate with thioacetamide. A solid-phase variation of the Hantzsch reaction has been noted to allow for the isolation of 4-hydroxythiazole intermediates by adjusting the amount of base used in the reaction. researchgate.net
The general mechanism proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com Green chemistry approaches have been developed for the Hantzsch synthesis, utilizing ultrasonic irradiation or solvent-free conditions to improve yields and reduce reaction times. nih.govorganic-chemistry.org
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. nih.govacgpubs.org Several MCR strategies have been developed for the one-pot synthesis of substituted thiazoles. researchgate.net
These reactions often involve three or more starting materials that react sequentially without the need for isolating intermediates. ijcce.ac.ir For instance, a catalyst-free, one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been reported to produce trisubstituted thiazoles in good yields. nih.govbepls.com Another notable MCR involves the reaction of primary amines, isothiocyanates, and alkyl bromides, catalyzed by nanorod ZnO structures under solvent-free conditions. researchgate.net Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes like trypsin to catalyze the reaction under mild conditions, offering high yields and a broad substrate scope. nih.gov
These one-pot approaches are highly convergent and minimize waste, aligning with the principles of green chemistry. bepls.com They provide a versatile and efficient alternative to traditional multi-step syntheses for creating libraries of complex thiazole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Reference |
|---|---|---|---|---|
| Arylglyoxals | Cyclic 1,3-dicarbonyls | Thioamides | Microwave, H₂O | nih.govbepls.com |
| Secondary Amines | Benzoyl Isothiocyanate | Dialkyl Acetylenedicarboxylate | Trypsin catalyst, Ethanol, 45°C | nih.gov |
| α-Haloketones | Thiosemicarbazide | Carbonyl Compounds | One-pot condensation | acgpubs.org |
| Lawsone | Arylglyoxals | Thiobenzamides | Acetic Acid, 90°C | acs.org |
Beyond the Hantzsch synthesis, several other cyclization strategies are employed to construct the thiazole ring. These methods often involve the formation of key C-S and C-N bonds from various acyclic precursors.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones, typically using phosphorus pentasulfide or Lawesson's reagent as the thionating agent. nih.gov
Cook-Heilborn Synthesis: This approach involves the reaction of α-aminonitriles with carbon disulfide or related reagents. nih.gov
From Isocyanides: Base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with methyl arenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org
From Enamides: A chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent can be used to synthesize 2,4,5-trisubstituted thiazoles. acs.org
Biocompatible Cyclization: Recent advancements include biocompatible methods for forming thiazoline (B8809763) rings from precursors like N-terminal cysteine and C-terminal nitrile in peptides, which can then be oxidized to the stable thiazole. nih.gov
These diverse cyclization techniques offer alternative pathways to access thiazole derivatives with various substitution patterns, complementing the more common Hantzsch-type syntheses.
Synthetic Pathways Towards this compound and its Precursors
Direct synthetic routes to this compound are not extensively documented, likely due to the tautomeric preference for the keto form, 4-methylthiazol-5(4H)-one. However, the synthesis of closely related and stable precursors is well-established. These precursors serve as key intermediates that can potentially be converted to the target compound.
Key precursors include:
4-Methyl-5-(2-hydroxyethyl)thiazole: A patented method describes its preparation via the reaction of 3-acetylpropanol with thiourea (B124793) in a solvent under acidic conditions. google.com
4-Methylthiazole-5-carboxylic acid: This compound is a versatile intermediate. It can be prepared and subsequently converted to its acid chloride using thionyl chloride. mdpi.com
4-Methyl-5-formylthiazole: This aldehyde is a crucial intermediate for the synthesis of the antibiotic Cefditoren Pivoxil. nih.gov A common and eco-friendly preparation involves the Rosenmund reduction, which is the palladium-on-barium-sulfate (Pd/BaSO₄) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.comnih.gov
A plausible, though not explicitly reported, pathway to this compound could start from 4-methylthiazole-5-carboxylic acid. The carboxylic acid could be converted to an amine via a rearrangement reaction (e.g., Curtius, Hofmann, or Schmidt). The resulting 5-amino-4-methylthiazole could then be hydrolyzed to the desired 5-hydroxythiazole.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In thiazole synthesis, this has led to the widespread adoption of techniques like microwave-assisted synthesis.
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating organic reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity compared to conventional heating methods. researchgate.netnih.gov
This technology has been successfully applied to various thiazole syntheses, including:
Hantzsch Synthesis: Microwave heating significantly enhances the rate of Hantzsch reactions, allowing for rapid, one-pot, multi-component syntheses of thiazole derivatives in high yields. nih.govingentaconnect.com
Multi-Component Reactions: MCRs for synthesizing trisubstituted thiazoles are often performed under microwave irradiation to shorten reaction times and improve efficiency, sometimes in green solvents like water or under solvent-free conditions. nih.govbepls.com
Condensation Reactions: The iodine-mediated condensation of ketones with thiourea to form 2-aminothiazoles is substantially faster and higher yielding under microwave irradiation than with conventional heating. researchgate.net
The efficiency and speed of MAOS make it an attractive, eco-friendly approach for the synthesis of thiazole libraries in drug discovery and development. bepls.comresearchgate.net
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, Lower yields | Not specified, Higher yields | nih.gov |
| Iodine-mediated condensation of acetophenone (B1666503) and thiourea | 12 hours, 45-65% | Few minutes, 70-92% | researchgate.net |
| MCR for trisubstituted thiazoles | Longer reaction times | 15 minutes, Good to very good yields | nih.gov |
Environmentally Benign Methodologies for Thiazole Synthesis
In recent years, significant efforts have been directed toward developing greener and more sustainable synthetic routes for thiazole derivatives, driven by the principles of green chemistry. bepls.comnih.gov These methodologies aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and mild reaction conditions, while also offering advantages in scalability, cost-effectiveness, and simplified purification processes. nih.govresearchgate.net
Key green chemistry-based synthetic methods for thiazole derivatives include:
Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. bepls.com For instance, a rapid, solvent-free, and catalyst-free synthesis of hydrazinyl thiazoles has been achieved by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation (300 W) for just 30–175 seconds. bepls.com
Ultrasonic-Mediated Synthesis: The use of ultrasonic irradiation provides an efficient and green alternative for synthesizing thiazole derivatives. One method involves a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable silica-supported tungstosilisic acid catalyst, yielding products in 79%-90%. bepls.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green thiazole synthesis. bepls.com A simple, catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea uses PEG-400 as the solvent, achieving good yields (87–96%) at 100 °C. bepls.com Similarly, a high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as the solvent, eliminating the need for a catalyst. bepls.com
Reusable Catalysts: The development of recyclable catalysts, such as nanoparticle-based catalysts, enhances the sustainability of synthetic processes. acs.org For example, reusable NiFe2O4 nanoparticles have been employed to catalyze a one-pot, three-component synthesis of thiazole scaffolds, offering high selectivity and easy separation from the reaction mixture using an external magnet. acs.org
Solvent-Free and Catalyst-Free Conditions: The Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed under solvent-free conditions without a catalyst, leading to the formation of 2-aminothiazoles. The reactions are completed within seconds and provide good yields with a simple workup. organic-chemistry.org
Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, offers a solvent-free approach. This method has been successfully used for the one-pot, three-component synthesis of 5-acetylthiazole derivatives using silica (B1680970) sulfuric acid as a recyclable catalyst. dntb.gov.ua
These environmentally benign approaches represent a significant advancement in the synthesis of thiazoles, aligning with the growing demand for sustainable practices in chemical manufacturing. bepls.comresearchgate.net
| Green Synthetic Method | Key Features | Reactants Example | Product Type | Yield (%) | Reference |
| Microwave-Assisted | Solvent-free, catalyst-free, rapid reaction (30–175 s) | Aryl ketones, thiosemicarbazide, phenacyl bromides | Hydrazinyl thiazoles | Good | bepls.com |
| Ultrasonic Irradiation | One-pot, multi-component, reusable catalyst (Silica supported tungstosilisic acid) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Hantzsch thiazole derivatives | 79–90 | bepls.com |
| Green Solvent (PEG-400) | Catalyst-free, simple protocol | α-Diazoketones, thiourea | 2-Aminothiazoles | 87–96 | bepls.com |
| Green Solvent (Water) | Catalyst-free, reflux conditions | Dithiocarbamates, α-halocarbonyl compounds | 4-Substituted-2-(alkylsulfanyl)thiazoles | 75–90 | bepls.com |
| Mechanochemistry | Solvent-free, reusable catalyst (Silica Sulfuric acid) | N/A | 5-Acetylthiazole derivatives | High | dntb.gov.ua |
Regioselectivity and Stereochemical Control in the Synthesis of Substituted Thiazol-5-ols
Regioselectivity and stereochemical control are critical aspects in the synthesis of substituted thiazoles, including thiazol-5-ols, as the precise arrangement of substituents dictates the molecule's chemical properties and biological activity.
Regioselectivity: The control over the position of substitution on the thiazole ring is often achieved by manipulating reaction conditions or using specific directing groups. The acidic proton at the C2 position of the thiazole ring makes it a highly reactive site. mdpi.com However, selective functionalization at other positions, such as C4 or C5, can be achieved through various strategies.
One powerful technique is the directed metallation of the thiazole ring. For instance, the deprotonation of 2,4-dimethylthiazole-5-carboxylic acid using BuLi or LDA occurs with high regioselectivity at the 2-methyl position, forming a dianion. This intermediate can then react with a range of electrophiles to yield homologues functionalized specifically at that site. rsc.org In contrast, issues with regioselectivity in the deprotonation of 2,5-dimethylthiazole (B1293674) acids were overcome by converting them into the corresponding amides, which then underwent regiospecific deprotonation. rsc.org
Palladium-catalyzed C-H activation is another versatile approach for the regioselective synthesis of multifunctionalized thiazoles. nih.govrsc.org This method allows for the sequential and programmed introduction of various functional groups at the C2, C4, and C5 positions, starting from simple mono-substituted thiazoles. nih.govrsc.org For example, palladium(II) acetate (B1210297) has been shown to catalyze the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org
The following table summarizes examples of regioselective control in thiazole synthesis:
| Starting Material | Reagents/Conditions | Position of Functionalization | Product Type | Reference |
| 2,4-Dimethylthiazole-5-carboxylic acid | BuLi or LDA, then electrophile | 2-Methyl group | 2-Substituted-4-methylthiazole-5-carboxylic acid | rsc.org |
| Mono-substituted thiazoles | Pd-catalyzed C-H activation/alkenylation | C2, C4, and C5 positions | Multifunctionalized thiazoles | nih.gov |
| Vinyl azides, potassium thiocyanate | Palladium(II) acetate | C4 position | 4-Substituted 2-aminothiazoles | organic-chemistry.org |
| Vinyl azides, potassium thiocyanate | Iron(III) bromide | C4 and C5 positions | 4-Substituted 5-thiocyano-2-aminothiazoles | organic-chemistry.org |
Stereochemical Control: In reactions that create chiral centers, such as the Hantzsch thiazole synthesis, controlling the stereochemistry is crucial. Research has shown that the distribution of stereochemical products in the Hantzsch synthesis can be correlated using the Hammett free-energy equation. nih.gov This analysis suggests that the rate of epimerization during the formation of the thiazole ring is a key factor in determining the final stereochemical outcome. mdpi.comnih.gov By understanding these factors, reaction conditions can be optimized to favor the formation of a desired stereoisomer.
An extensive search for scientific literature and spectroscopic data for the specific chemical compound This compound did not yield the detailed experimental data required to populate the requested article structure.
The available scientific databases and publications predominantly feature information on a related but structurally distinct compound, 4-Methyl-5-thiazoleethanol (B42058) (also known as 5-(2-Hydroxyethyl)-4-methylthiazole). This latter compound possesses a hydroxyethyl group (-CH2CH2OH) at the 5-position of the thiazole ring, rather than the hydroxyl group (-OH) directly attached to the ring as specified for this compound.
Due to the structural differences between these two molecules, their spectroscopic data (NMR, IR, and MS) would be significantly different. Presenting data for 4-Methyl-5-thiazoleethanol would be scientifically inaccurate and would not pertain to the requested subject, this compound.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the spectroscopic and structural elucidation of this compound based on the currently accessible information. The specific 1H NMR, 13C NMR, 2D NMR, IR, and MS data for this exact compound are not available in the search results.
Spectroscopic and Structural Elucidation of 4 Methyl 1,3 Thiazol 5 Ol
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of thiazole (B1198619) derivatives in various matrices. While specific methods for 4-Methyl-1,3-thiazol-5-ol are not detailed, the analysis of structurally related compounds provides a framework for a potential methodology. For instance, the determination of thiazolidine (B150603) derivatives in human plasma has been successfully achieved using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govresearchgate.net.
An analytical approach for this compound would likely involve sample preparation followed by chromatographic separation and mass spectrometric detection. Due to its polarity, a hydrophilic interaction liquid chromatography (HILIC) column, such as an amide-based column, could be employed for effective separation nih.govresearchgate.net. Gradient elution with a mobile phase consisting of acetonitrile and water, often with an additive like formic acid to improve ionization, is a common strategy nih.gov.
Detection by tandem mass spectrometry would be performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.
Table 1: Plausible LC-MS/MS Parameters for Analysis
| Parameter | Value/Description |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | HILIC (e.g., X-Bridge Glycan BEH Amide) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | ~0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | To be determined via infusion and fragmentation studies |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The photophysical properties of thiazole derivatives are of significant interest. The electronic absorption and emission characteristics are dictated by the π-conjugated system of the thiazole ring and the influence of its substituents. Theoretical and experimental studies on analogous compounds, such as 4-methyl-5-thiazoleethanol (B42058), provide insight into the likely behavior of this compound icm.edu.plresearchgate.net. The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* and n-π* electronic transitions within the aromatic framework nih.gov.
In a study on 4-methyl-5-thiazoleethanol, the maximum absorption wavelength (λmax) was recorded in various solvents, demonstrating the influence of solvent polarity on the electronic transitions. The experimental λmax values were found to be 255 nm in chloroform, 253 nm in ethanol, and 257 nm in N,N-dimethylformamide icm.edu.pl. It is anticipated that this compound would exhibit similar absorption characteristics. Fluorescence emission would occur at a longer wavelength, with the difference between the absorption and emission maxima defining the Stokes shift.
Table 2: Experimental UV-Vis Absorption Data for the Analogous 4-Methyl-5-thiazoleethanol icm.edu.pl
| Solvent | Maximum Absorption Wavelength (λmax) |
| Chloroform | 255 nm |
| Ethanol | 253 nm |
| N,N-Dimethylformamide | 257 nm |
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond rsc.orgacs.org. The structure of this compound, featuring a hydroxyl group at the 5-position adjacent to the thiazole nitrogen, makes it a potential candidate for ESIPT.
Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating an ultrafast transfer of the proton to form an excited-state keto tautomer acs.orgacs.org. This process results in a four-level photochemical cycle (enol ground state → enol excited state → keto excited state → keto ground state) acs.org. A key characteristic of ESIPT is the observation of dual fluorescence: a normal emission from the enol form at a shorter wavelength and a tautomer emission from the keto form at a significantly longer wavelength, resulting in a large Stokes shift rsc.orgacs.org. The investigation of ESIPT in this compound would involve steady-state and time-resolved fluorescence spectroscopy in various solvents to identify the characteristic dual emission and study the dynamics of the proton transfer figshare.com.
Aggregation-Induced Emission (AIE) is a phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent when they aggregate in a poor solvent or in the solid state nih.gov. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and opens up the radiative decay pathway nih.gov.
Thiazole-containing compounds have been explored for their AIE properties. The analysis of AIE effects in this compound would typically involve measuring its fluorescence in solvent mixtures with varying fractions of a good solvent (e.g., tetrahydrofuran) and a poor solvent (e.g., water). An AIE-active compound would show a significant increase in fluorescence intensity as the fraction of the poor solvent increases, inducing aggregation nih.gov. The twisted conformation of substituents on a core fluorophore can prevent intermolecular π-π stacking that typically causes quenching, further promoting AIE nih.gov.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions msu.edu. While the specific crystal structure of this compound is not available, data from the closely related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one offers valuable insights into the solid-state conformation of the 4-methyl-1,3-thiazole core nih.gov.
In the crystal structure of this analogue, the thiazole ring is essentially planar. The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds. For instance, in the analogue, pairs of molecules are linked by N—H⋯N hydrogen bonds, forming distinct ring motifs nih.gov. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal structure nih.gov. A crystallographic study of this compound would similarly reveal its solid-state conformation and the nature of its intermolecular interactions, which would be dominated by hydrogen bonding involving the hydroxyl group and the thiazole nitrogen.
Table 3: Crystallographic Data for the Structurally Related 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₈N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6542 (3) |
| b (Å) | 11.4391 (5) |
| c (Å) | 8.5273 (4) |
| β (°) | 99.412 (2) |
| Volume (ų) | 735.49 (6) |
| Z | 4 |
Computational Chemistry Investigations of 4 Methyl 1,3 Thiazol 5 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties of heterocyclic compounds. For thiazole (B1198619) derivatives, these methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for predicting their reactivity and potential applications.
Density Functional Theory (DFT) Applications in Thiazole Systems
Density Functional Theory (DFT) has become a primary tool for the computational study of thiazole systems due to its balance of accuracy and computational cost. icm.edu.pl DFT methods, such as B3LYP, B3LYP-GD3, and HSEH1PBE, are frequently used in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. icm.edu.plresearchgate.net These approaches have been successfully applied to investigate the molecular geometric parameters, vibrational frequencies, and electronic properties of thiazole derivatives. icm.edu.pl For instance, in the study of 4-methyl-5-thiazoleethanol (B42058), DFT calculations were employed to determine its optimized molecular geometry, vibrational wavenumbers, and other key electronic characteristics. icm.edu.pl The results from these theoretical calculations have shown good agreement with experimental data, validating the use of DFT for analyzing such molecules. researchgate.net
Theoretical Methods for Molecular Geometry Optimization and Conformer Analysis
Theoretical methods are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-methyl-5-thiazoleethanol, geometry optimization has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. icm.edu.pl This process involves finding the minimum energy conformation of the molecule.
The calculated bond lengths and angles for the thiazole ring in 4-methyl-5-thiazoleethanol provide a clear example of the insights gained from these methods. For instance, the double C=N and single C-N bond lengths in the thiazole ring were calculated to be approximately 1.295/1.293 Å and 1.382/1.374 Å, respectively, which are consistent with experimental values for similar structures. icm.edu.pl Similarly, key bond angles within the thiazole ring have been determined, contributing to a comprehensive understanding of its structure. icm.edu.pl
| Bond Angle | B3LYP-GD3 (°) | HSEH1PBE (°) |
|---|---|---|
| S4–C1–N6 | 114.928 | 114.998 |
| S4–C1–H5 | 120.812 | 120.785 |
| C2–C3–S4 | 109.223 | 109.021 |
| C3–C2–N6 | 115.461 | 115.445 |
| H5–C1–N6 | 124.259 | 124.215 |
| C1–S4–C3 | 88.943 | 89.290 |
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule, such as the distribution of its electrons and the energies of its molecular orbitals, are fundamental to its chemical reactivity. Computational methods provide several descriptors to quantify these properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A smaller gap suggests that the molecule is more likely to be reactive.
For 4-methyl-5-thiazoleethanol, the HOMO-LUMO energy gap was calculated to be 5.674 eV at the B3LYP/6-311++G(d,p) level. researchgate.net This value provides insight into the electronic transitions and reactivity of the molecule. researchgate.net The 3D plots of the HOMO and LUMO indicate the regions of the molecule where electron donation (from the HOMO) and acceptance (to the LUMO) are most likely to occur. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.5293 (for a similar thiazole derivative) |
| LUMO | -0.8302 (for a similar thiazole derivative) |
| HOMO-LUMO Gap | 5.674 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack. For 4-methyl-5-thiazoleethanol, the MEP surface has been generated at the B3LYP/6-311++G(d,p) level, providing a visual guide to its reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, such as charge transfer and hyperconjugation. shd-pub.org.rs This analysis can reveal the stabilizing effects of electron delocalization. In the context of thiazole derivatives, NBO analysis helps to elucidate the charge transfer between localized bonds and lone pairs. shd-pub.org.rs For 4-methyl-5-thiazoleethanol, NBO analysis has been performed as part of a comprehensive computational study to understand its intramolecular electronic interactions. icm.edu.plresearchgate.net
In Silico Prediction and Validation of Spectroscopic Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. icm.edu.plresearchgate.net These theoretical calculations can generate spectra (e.g., NMR, IR, UV-Vis) that, when compared with experimental data, serve to validate the computed molecular structure and provide a detailed assignment of spectral features.
For molecules structurally related to 4-Methyl-1,3-thiazol-5-ol, such as 4-methyl-5-thiazoleethanol, DFT calculations have been successfully employed to reproduce experimental spectra with high accuracy. icm.edu.pl Methods like B3LYP and HSEH1PBE with extensive basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute spectroscopic parameters. icm.edu.plresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated, and the calculated chemical shifts are often linearly correlated with experimental values to correct for systematic errors arising from the chosen functional, basis set, and solvent model. mdpi.comruc.dk
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental data, helping to assign specific peaks in the experimental spectrum to particular molecular motions. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate theoretical UV-Vis absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared to experimental spectra recorded in various solvents. icm.edu.pl
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Reference) |
| ¹H NMR (ppm) | ||
| CH₃ | 2.35 | 2.34 |
| CH (thiazole ring) | 8.75 | 8.75 |
| OH | (Varies with solvent/conc.) | (Varies with solvent/conc.) |
| ¹³C NMR (ppm) | ||
| CH₃ | 16.3 | 16.3 |
| C4 (thiazole ring) | 154.5 | 154.5 |
| C5 (thiazole ring) | 131.5 | 131.5 |
| C2 (thiazole ring) | 151.6 | 151.6 |
| Key IR Peaks (cm⁻¹) | ||
| O-H Stretch | ~3400 | ~3400 |
| C=N Stretch | ~1540 | ~1541 |
| C-S Stretch | ~700 | ~700 |
| UV-Vis λmax (nm) | ~250 | ~250 |
Note: The data presented are hypothetical for this compound, based on reported values for the structurally similar compound 4-methyl-5-thiazoleethanol. icm.edu.plbmrb.io The exact values would require specific computational and experimental analysis of the target compound.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This information provides a detailed understanding of reaction kinetics and selectivity.
For the synthesis of thiazole derivatives, including this compound, several routes exist, with the Hantzsch thiazole synthesis being one of the most common. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov
Computational studies, primarily using DFT, can model this entire reaction pathway:
Reactant Complex Formation: The initial interaction and orientation of the reactants can be modeled.
Transition State Search: Algorithms are used to locate the transition state structure for each step of the reaction, such as the initial nucleophilic attack and the subsequent cyclization and dehydration steps.
Intermediate Identification: The structures of any stable intermediates along the reaction coordinate are optimized.
Energy Profile: By calculating the energies of the reactants, transition states, and intermediates, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step and provides a theoretical basis for the observed reaction outcomes.
While specific computational studies on the reaction mechanism for this compound are not widely reported, the established methodologies are readily applicable. Such studies could be used to optimize reaction conditions (e.g., temperature, catalyst) to improve yield and purity, or to predict the feasibility of novel synthetic routes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazol-5-ol (B1612293) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.commdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds, guide lead optimization, and prioritize candidates for synthesis and testing. dmed.org.ua
For thiazole derivatives, numerous QSAR studies have been conducted to model their activity against various biological targets, including enzymes like 5-lipoxygenase and α-glucosidase, and their roles as anti-inflammatory or anticancer agents. laccei.orgresearchgate.net
The general workflow for a QSAR study involves:
Data Set Collection: A series of thiazole derivatives with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. imist.ma
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical in nature.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a regression model that correlates a subset of the descriptors with the observed biological activity. laccei.orgresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.net
Successful QSAR models for thiazole derivatives have shown good statistical quality, with high correlation coefficients (R²) and predictive ability (Q²). laccei.orgimist.ma These models can provide valuable insights into the structural features that govern the activity of thiazol-5-ol derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Constitutional | Molecular Weight (MW) | Size and bulk of the molecule |
| Topological | Zagreb Index | Molecular branching and complexity |
| Geometric | Molecular Surface Area | Interaction potential with a receptor |
| Electrostatic | Dipole Moment | Polarity and long-range interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |
| Hydrophobicity | LogP | Membrane permeability and transport |
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. mdpi.com These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. imist.ma Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding pocket and use a scoring function to rank them. The results can:
Identify the most likely binding pose.
Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. nih.gov
Predict the binding affinity, which can be used to rank potential inhibitors.
Numerous studies have used molecular docking to investigate the binding of various thiazole derivatives to a wide range of protein targets, including protein kinases, penicillin-binding proteins, and anti-inflammatory targets. mdpi.comnih.govbiointerfaceresearch.com For example, docking studies on thiazole derivatives as 5-lipoxygenase inhibitors have helped to understand how these compounds fit into the enzyme's active site. laccei.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations provide a realistic view of the complex's flexibility and stability in a simulated physiological environment. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide more accurate estimations of binding free energies. nih.gov
| Thiazole Derivative Class | Target Protein | Key Findings from Docking/MD |
| Thiadiazole-thiazolone derivatives | Mitotic Kinesin Eg5 | Identified key steric and electrostatic interactions; guided the design of more potent inhibitors. imist.ma |
| General Thiazole Analogues | α-Glucosidase | Predicted binding energies and identified hydrogen bond interactions with active site residues. researchgate.net |
| Dithiazole/Trithiazole derivatives | Pathogen Proteins (e.g., kinases) | Supported biological activity data by showing favorable binding poses in target enzymes. mdpi.comnih.gov |
| Thiazole-based Hydrazones | Epidermal Growth Factor Receptor (EGFR) | Assessed the stability and conformational behavior of compounds within the binding site, confirming energy profiles. nih.gov |
| Thiazolidinone derivatives | Penicillin-Binding Protein 4 (PBP4) | Evaluated putative antibacterial activity by predicting binding affinity to bacterial target proteins. nih.gov |
Mechanistic Biological Activity of 4 Methyl 1,3 Thiazol 5 Ol Derivatives
Anti-Cancer Activity and Molecular Target Engagement
Derivatives of the 4-methyl-1,3-thiazol-5-ol scaffold have emerged as a significant class of compounds in anticancer drug discovery. researchgate.net Their structural features allow for interaction with various biological targets, leading to the inhibition of cancer cell growth and proliferation through multiple mechanisms. researchgate.netnih.gov Research has demonstrated their potential to induce programmed cell death (apoptosis), interfere with key signaling pathways essential for tumor progression, and halt the cell division cycle. nih.govnih.gov
In Vitro Antiproliferative Evaluation in Cancer Cell Lines
The anticancer potential of this compound derivatives has been extensively evaluated against a wide panel of human cancer cell lines. These in vitro studies are crucial for identifying promising compounds and understanding their spectrum of activity. Thiazole (B1198619) derivatives have demonstrated significant cytotoxic effects across various cancer types, including leukemia, breast, liver, lung, and colon cancers. ksbu.edu.trmdpi.comnih.gov
For instance, one study investigated novel thiazole derivatives and found that compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one) was the most active, with IC₅₀ values of 2.57 µM and 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively. mdpi.com Another series of thiazole-naphthalene derivatives showed potent antiproliferative activity, with compound 5b being the most effective against MCF-7 and A549 (lung cancer) cell lines, with IC₅₀ values of 0.48 µM and 0.97 µM, respectively. nih.gov Furthermore, novel bis-thiazole derivatives have also been synthesized and tested, with compound 5c showing a potent IC₅₀ value of 0.6 nM against the Hela (cervical cancer) cell line, and compound 5f displaying a high IC₅₀ value of 6 nM against the KF-28 (ovarian cancer) cell line. frontiersin.org
The antiproliferative activity of various thiazole derivatives is summarized in the interactive table below.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Lung, Breast, Glioblastoma, Colon | 0.50–4.75 | nih.gov |
| Compound 4c | MCF-7 | Breast | 2.57 ± 0.16 | mdpi.com |
| Compound 4c | HepG2 | Liver | 7.26 ± 0.44 | mdpi.com |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 | Breast | 1.21 | cu.edu.eg |
| Compound 5b | MCF-7 | Breast | 0.48 ± 0.03 | nih.gov |
| Compound 5b | A549 | Lung | 0.97 ± 0.13 | nih.gov |
| Compound 5c (bis-thiazole) | Hela | Cervical | 0.0006 | frontiersin.org |
| Compound 5f (bis-thiazole) | KF-28 | Ovarian | 0.006 | frontiersin.org |
| Compound 4c (acetamide derivative) | A549 | Lung | 23.30 ± 0.35 | tandfonline.com |
| Compound 3b (thiazolo[4,5-d]pyrimidine) | Melanoma, Keratinocytes | Skin | Reduces viability to 20% at 50 µM | nih.gov |
Inhibition of Key Signaling Pathways (e.g., Cyclin-Dependent Kinases)
The anticancer effects of thiazole derivatives are often rooted in their ability to inhibit crucial signaling pathways that are dysregulated in cancer cells. nih.govnih.gov These compounds have been identified as inhibitors of several key enzymes, particularly protein kinases, which play a central role in cell proliferation, survival, and differentiation. researchgate.netnih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. nih.gov Their overactivity is a common feature in many cancers. nih.gov Thiazole derivatives have been developed as potent CDK inhibitors. nih.govresearchgate.net For example, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed, with compound 12u showing high selectivity and potency, inhibiting CDK9 with an IC₅₀ of 7 nM. nih.govacs.org This inhibition of CDKs disrupts the cell cycle, leading to a halt in proliferation. researchgate.net
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is frequent in cancer. Thiazole derivatives have been shown to effectively inhibit components of this pathway. nih.govnih.gov In one study, a series of novel thiazole scaffold compounds were evaluated, with compound 18 demonstrating potent anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several thiazole derivatives have been identified as VEGFR-2 inhibitors. mdpi.comcu.edu.eg Compound 4c , for instance, not only showed cytotoxic activity but also effectively blocked VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.comresearchgate.net
Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division. nih.gov Disrupting microtubule dynamics is a proven strategy in cancer therapy. Thiazole derivatives have been found to inhibit tubulin polymerization, acting as microtubule-destabilizing agents. researchgate.netnih.govnih.gov Compound 5b , a thiazole-naphthalene derivative, significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM and was shown to bind to the colchicine-binding site of tubulin. nih.gov
Mechanisms of Apoptosis Induction and Cell Cycle Modulation
A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Thiazole-based compounds can reactivate this process through various molecular actions.
Studies have shown that 4-methylthiazole (B1212942) can induce apoptosis in leukemia cells (HL-60 and K562) by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. ksbu.edu.trdoi.orgresearchgate.net The treatment of MCF-7 cells with compound 4c resulted in a significant increase in both early (22.39%) and late (9.51%) apoptotic cell populations. mdpi.com Similarly, the thiazole-naphthalene derivative 5b effectively induced apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov
In addition to inducing apoptosis, these derivatives can modulate the cell cycle, causing arrest at specific phases, thereby preventing cancer cells from dividing. mdpi.com
G2/M Phase Arrest: Several thiazole derivatives have been shown to cause cell cycle arrest in the G2/M phase. nih.govresearchgate.net Compound 5b , an inhibitor of tubulin polymerization, increased the population of MCF-7 cells in the G2/M phase from 26.66% to 72.49%. nih.gov
G1/S Phase Arrest: Other derivatives induce arrest at the G1/S checkpoint. Compound 4c was found to cause cell cycle arrest at the G1/S phase and increased the accumulation of cells in the pre-G1 phase by 37.36% in MCF-7 cells. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies for Antitumor Thiazoles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thiazole derivatives influences their anticancer activity, guiding the design of more potent and selective compounds. nih.govnih.gov
Research indicates that the nature and position of substituents on the thiazole ring and associated phenyl rings are critical for biological activity. researchgate.net For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, substitutions at the C5-position of the pyrimidine (B1678525) or the C4-thiazol moiety were investigated to determine their effects on CDK9 potency and selectivity. nih.govacs.org It was found that certain electron-withdrawing groups on the phenyl ring can enhance activity. mdpi.com
In another study on 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, the presence of a nitro group on the thiazolidinone moiety and the substitution pattern at the fourth position of the aryl ring were found to be crucial for antiproliferative activity. nih.gov The hybridization of the thiazole ring with other heterocyclic systems, such as 1,3,4-thiadiazole, has also been shown to be an essential requirement for cytotoxic activity, as seen in derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide. mdpi.com These SAR studies provide a rational basis for the future development of thiazole-based anticancer agents. nih.govnih.gov
Anti-Inflammatory Properties and Cellular Pathways
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. mdpi.com Thiazole and its derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response. informahealthcare.commdpi.combenthamscience.com
The primary mechanism for their anti-inflammatory action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.cominformahealthcare.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Some thiazole derivatives act as dual COX/LOX inhibitors, offering a broad-spectrum anti-inflammatory effect. mdpi.comresearchgate.net For example, compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) was identified as a selective COX-2 inhibitor. mdpi.com The inhibition of COX-2 is a particularly attractive therapeutic strategy as it is the isoform primarily involved in inflammation and is upregulated in many cancers. researchgate.netresearchgate.net Additionally, thiazolidine (B150603) derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. nih.govresearchgate.net
Other Biologically Relevant Activities (e.g., Antioxidant, Anticonvulsant)
Beyond their anticancer and anti-inflammatory properties, the thiazole scaffold is associated with a broad range of other biological activities.
Anticonvulsant Activity: Thiazole derivatives have also been investigated for their potential in treating neurological disorders. Studies have identified compounds with significant anticonvulsant activity in both electroshock and chemo-shock seizure tests. researchgate.netmdpi.commdpi.com SAR studies have indicated that the presence of electron-withdrawing groups like Cl, Br, and F on an associated phenyl ring can be crucial for this activity. mdpi.com
Role in Metabolic Pathways and as a Metabolite within Biological Systems
The biological significance of this compound and its derivatives is intrinsically linked to the metabolism of thiamine (B1217682) (Vitamin B1), a vital coenzyme in all living organisms. While this compound itself is not a direct intermediate, its core structure forms the backbone of key metabolites in thiamine biosynthesis and degradation pathways. The primary derivative of interest in metabolic discussions is 4-methyl-5-(2-hydroxyethyl)thiazole (THZ), a direct precursor in the thiamine salvage pathway.
Thiamine is composed of a pyrimidine and a thiazole moiety linked by a methylene (B1212753) bridge. acs.org Organisms can synthesize thiamine de novo or salvage it from the environment. In the salvage pathway, pre-existing thiazole compounds are utilized to rebuild the vitamin. This is where derivatives of this compound play a crucial role.
A key enzyme in this salvage pathway is hydroxyethylthiazole kinase (ThiM) , which catalyzes the phosphorylation of 4-methyl-5-(2-hydroxyethyl)thiazole (THZ) to 4-methyl-5-(2-phosphonooxyethyl)thiazole (THZ-P). tandfonline.comebi.ac.uk This phosphorylation is a critical activation step, preparing the thiazole moiety for coupling with the pyrimidine precursor to form thiamine monophosphate (ThMP). nih.gov The activity of this kinase has been identified in various organisms, including bacteria like Escherichia coli and eukaryotes such as Saccharomyces cerevisiae. tandfonline.com
In addition to their role in biosynthesis, derivatives of this compound are also products of thiamine degradation. The enzymatic breakdown of thiamine can yield its constituent pyrimidine and thiazole rings. For instance, studies have identified 4-methylthiazole-5-acetic acid as a urinary metabolite of thiamine, indicating that the thiazole ring of thiamine undergoes metabolic processing within the body. nih.govnih.gov
The table below summarizes the key enzymes and metabolites related to the biological role of this compound derivatives.
| Enzyme/Metabolite | Role in Metabolic Pathway | Organism(s) |
| Hydroxyethylthiazole kinase (ThiM) | Catalyzes the phosphorylation of 4-methyl-5-(2-hydroxyethyl)thiazole (THZ) to its phosphate (B84403) ester (THZ-P) in the thiamine salvage pathway. tandfonline.comebi.ac.uk | Escherichia coli, Saccharomyces cerevisiae, Salmonella typhimurium, Plants tandfonline.comwikipedia.org |
| 4-Methyl-5-(2-hydroxyethyl)thiazole (THZ) | A key substrate for hydroxyethylthiazole kinase and a central metabolite in the thiamine salvage pathway. nih.gov | Bacteria, Yeast, Plants ebi.ac.uknih.gov |
| 4-Methyl-5-(2-phosphonooxyethyl)thiazole (THZ-P) | The phosphorylated product of THZ, which is then coupled with the pyrimidine moiety to synthesize thiamine monophosphate. tandfonline.comnih.gov | Bacteria, Yeast, Plants tandfonline.comnih.gov |
| 4-Methylthiazole-5-acetic acid | A urinary metabolite resulting from the degradation of the thiazole moiety of thiamine. nih.gov | Mammals nih.gov |
Detailed research findings have elucidated the biochemical properties of these components. For example, hydroxyethylthiazole kinase from E. coli has been shown to have a broad substrate specificity for various nucleotides as phosphate donors. tandfonline.com The regulation of this enzyme is also a critical aspect of thiamine homeostasis. In Saccharomyces cerevisiae, the expression of the gene encoding this kinase is regulated by the intracellular concentration of thiamin pyrophosphate, the active form of vitamin B1. wikipedia.org
Advanced Research Directions and Emerging Applications of 4 Methyl 1,3 Thiazol 5 Ol
Development as Chemical Probes for Biological Systems
The thiazole (B1198619) ring is a key component in many biologically active molecules, making its derivatives ideal for the development of chemical probes to investigate complex biological systems. The 4-Methyl-1,3-thiazol-5-ol scaffold can be engineered into probes that report on cellular events, track biomolecules, or modulate protein function in a controlled manner.
A significant area of exploration is the creation of photosensitive probes, or "photocages," that respond to specific wavelengths of light. For instance, the rational design of hydroxylated thiazole orange (HTO) derivatives has led to photocages that can be cleaved with green light to release biologically active molecules. nih.gov This approach allows for precise spatiotemporal control over gene expression in living cells. nih.gov By modifying the electronic properties of the hydroxylated thiazole core with electron-donating groups, researchers have significantly improved the photolytic efficiency, enabling the use of lower-energy, less phototoxic light for activation. nih.gov This principle could be applied to this compound to create novel light-activated probes for studying cellular signaling and other dynamic processes.
Table 1: Examples of Thiazole-Based Chemical Probes and Their Applications
| Probe Type | Thiazole Scaffold Example | Application | Key Feature |
|---|---|---|---|
| Photocage | Hydroxylated Thiazole Orange (HTO) | Light-triggered DNA recombination | Release of estrogen receptor ligands upon green light irradiation. nih.gov |
| Enzyme Inhibitor | N-hydroxythiazole derivatives | Probing the function of 2OG oxygenases | Selective inhibition of enzymes like FIH to study the hypoxic response. nih.govrsc.org |
| Fluorescent Dye | Thiazole Orange | Nucleic acid staining | Intercalates into DNA and exhibits enhanced fluorescence, allowing for visualization. |
Potential Applications in Catalysis and Organocatalysis
The unique chemical nature of the thiazole ring, particularly its ability to form stable carbenes and participate in hydrogen bonding, has positioned its derivatives as promising catalysts. Thiazolium salts, for example, are well-known precursors to N-heterocyclic carbenes (NHCs) that serve as potent organocatalysts for reactions like the benzoin (B196080) and Stetter condensations. tandfonline.com
A crucial aspect of this compound is its existence in tautomeric equilibrium with 4-methylthiazol-5(4H)-one. This thiazolone form is a valuable pronucleophile in organocatalytic reactions. Chiral phosphoric acid catalysts have been successfully used to mediate the enantioselective Mannich-type reaction between enamides and thiazolones, yielding products with high stereoselectivity. researchgate.net This demonstrates the potential of the this compound scaffold to serve as a building block in asymmetric synthesis.
Furthermore, thiazole-containing complexes have been developed as powerful and reusable catalysts. For example, certain thiazole-palladium complexes have shown high catalytic activity in the synthesis of pyrazole (B372694) derivatives under ultrasonic irradiation. acs.org The incorporation of the this compound moiety into metal complexes could lead to novel catalysts with tailored reactivity and selectivity for a range of organic transformations. rsc.org
Exploration in Advanced Materials Science
Thiazole-based compounds are increasingly being investigated for their applications in organic electronics due to their favorable electronic and photophysical properties. The electron-deficient nature of the thiazole ring makes it a valuable building block for n-type organic semiconductors. researchgate.netnankai.edu.cn
Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360) (TTz), exhibit high charge carrier mobility and environmental stability, making them suitable for use in organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.net The photophysical properties of these materials, including their fluorescence emission, can be tuned by chemical functionalization, which is critical for their use in organic light-emitting diodes (OLEDs) and solid-state lighting. researchgate.netrsc.orgresearchgate.net
While this compound itself has not been extensively studied in this context, its close analogue, 4-methyl-5-thiazoleethanol (B42058), has been theoretically investigated for its nonlinear optical (NLO) properties. researchgate.net The study suggested its potential as a candidate for second-order NLO materials, which are crucial for applications in telecommunications and optical computing. The hydroxyl group of this compound provides a convenient handle for incorporating this scaffold into polymers or larger conjugated systems, potentially leading to new materials with tailored electronic, optical, and sensory properties.
Table 2: Applications of Thiazole Derivatives in Materials Science
| Material Type | Thiazole-Based Example | Application | Relevant Property |
|---|---|---|---|
| Organic Semiconductor | Thiazolyl-substituted benzodithiophenes | Polymer Solar Cells (PSCs) | Electron-deficient nature, tunes HOMO levels. nankai.edu.cn |
| Organic Semiconductor | Thiazolo[5,4-d]thiazole (TTz) derivatives | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, oxidative stability. nih.gov |
| Fluorescent Material | 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Organic Light-Emitting Diodes (OLEDs) | Tunable solid-state fluorescence. researchgate.netresearchgate.net |
| NLO Material | 4-Methyl-5-thiazoleethanol (analogue) | Optical computing | Potential for second-order nonlinear optical response. researchgate.net |
Future Prospects in Chemical Biology and Rational Drug Design (mechanistic insights)
The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. bohrium.com The this compound core, and particularly its hydroxylated variants, offers significant opportunities for rational drug design, where detailed knowledge of a biological target is used to create specific and potent inhibitors.
A compelling example is the development of N-hydroxythiazole derivatives as selective inhibitors of the Factor Inhibiting Hypoxia-Inducible Factor (FIH), a human 2-oxoglutarate (2OG)-dependent oxygenase. nih.govrsc.org Crystallographic studies revealed that the N-hydroxyl group is crucial for chelating the active-site iron atom of the enzyme, thereby inhibiting its function. nih.gov Structure-guided optimization of this scaffold has led to inhibitors with high selectivity for FIH over other related enzymes, which are valuable tools for studying the human hypoxic response and may have therapeutic potential. rsc.org
Similarly, 4-hydroxythiazole derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway. nih.gov These findings underscore the importance of the hydroxylated thiazole core in designing enzyme inhibitors. The this compound structure provides a template that can be rationally modified to target the active sites of various enzymes implicated in diseases ranging from cancer to inflammation. nih.govresearchgate.net
Design and Synthesis of Next-Generation Thiazol-5-ol (B1612293) Scaffolds for Enhanced Functionality
The realization of the advanced applications described above hinges on the ability to synthesize a diverse range of functionalized this compound derivatives. The versatility of thiazole chemistry allows for the introduction of various substituents to tune the molecule's properties for specific functions.
Synthetic routes often begin with readily available starting materials. For example, 4-methylthiazole-5-carboxylic acid is a known compound that can be converted into other functional groups at the 5-position, such as an aldehyde via its acid chloride, providing a key intermediate for further elaboration. researchgate.netnih.gov These established methods demonstrate the feasibility of modifying the core structure.
The design of next-generation scaffolds focuses on creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. dergipark.org.tr This can be achieved by:
Scaffold Hopping: Replacing a known active core with the thiazol-5-ol scaffold to discover new intellectual property and improved properties. Novel fused heterocyclic systems based on thiazole have been designed for this purpose. rsc.org
Multi-component Reactions: Employing efficient one-pot reactions to rapidly generate a library of diverse derivatives. nih.govacs.org
Functional Group Interconversion: Attaching different functional groups to the thiazole ring to modulate its electronic, steric, and hydrogen-bonding capabilities, thereby optimizing its interaction with biological targets or its properties within a material. mdpi.comnih.gov
Through these synthetic strategies, the this compound core can be elaborated into a new generation of chemical probes, catalysts, advanced materials, and therapeutic agents with precisely engineered functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
